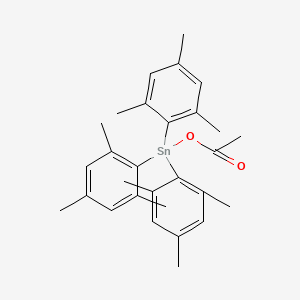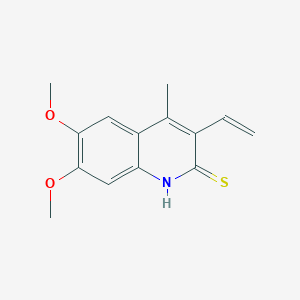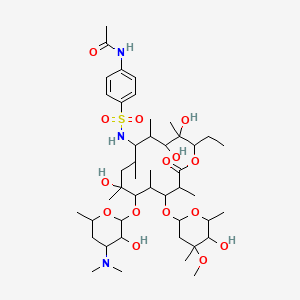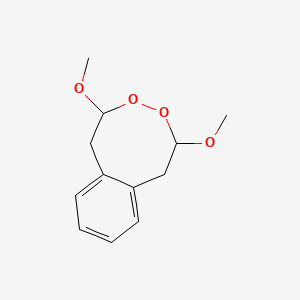
4H-1,3-Benzothiazine, 4,4-diethyl-2-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Benzothiazine, 4,4-diethyl-2-methyl-, hydrochloride is a heterocyclic compound that belongs to the benzothiazine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Benzothiazine, 4,4-diethyl-2-methyl-, hydrochloride typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These derivatives undergo a thiazine ring closure to yield the desired benzothiazine compound . The reaction conditions often involve the use of concentrated sulfuric acid or basic aqueous conditions to promote ring closure .
Industrial Production Methods: Industrial production methods for this compound may involve the use of microwave irradiation or catalytic processes to enhance the efficiency and yield of the reaction . The use of environmentally benign solvents and reagents is also a focus in industrial settings to minimize the environmental impact of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 4H-1,3-Benzothiazine, 4,4-diethyl-2-methyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions can vary widely depending on the desired product, but they often involve controlled temperatures and pH levels to ensure the reaction proceeds efficiently .
Major Products Formed: The major products formed from these reactions include various substituted benzothiazine derivatives, which can exhibit a range of biological activities . These derivatives are often studied for their potential use in medicinal chemistry and other scientific fields .
Applications De Recherche Scientifique
4H-1,3-Benzothiazine, 4,4-diethyl-2-methyl-, hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has been studied for its potential as an enzyme inhibitor, receptor antagonist, and antimicrobial agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mécanisme D'action
The mechanism of action of 4H-1,3-Benzothiazine, 4,4-diethyl-2-methyl-, hydrochloride involves its interaction with specific molecular targets in the body. The compound can form hydrogen bonds and π–π interactions with biological targets, allowing it to inhibit enzyme activity or block receptor sites . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4H-1,3-Benzothiazine, 4,4-diethyl-2-methyl-, hydrochloride include other benzothiazine derivatives such as 4H-3,1-benzothiazin-4-ones and 2-amino-4H-3,1-benzoxazin-4-ones . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities .
Uniqueness: What sets this compound apart from similar compounds is its specific substituents, which can enhance its biological activity and selectivity for certain targets . This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Propriétés
Numéro CAS |
58435-37-3 |
|---|---|
Formule moléculaire |
C13H18ClNS |
Poids moléculaire |
255.81 g/mol |
Nom IUPAC |
4,4-diethyl-2-methyl-1,3-benzothiazine;hydrochloride |
InChI |
InChI=1S/C13H17NS.ClH/c1-4-13(5-2)11-8-6-7-9-12(11)15-10(3)14-13;/h6-9H,4-5H2,1-3H3;1H |
Clé InChI |
BHJSNHQPVKBXNC-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=CC=CC=C2SC(=N1)C)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate](/img/structure/B14621849.png)
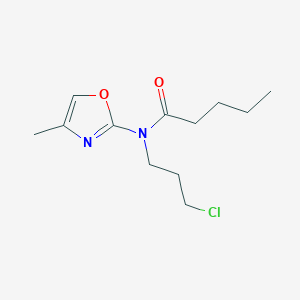
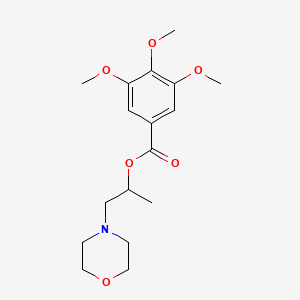
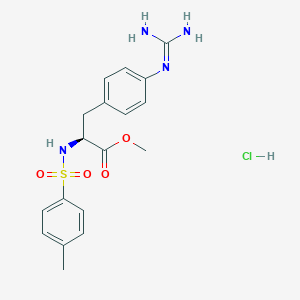

![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)
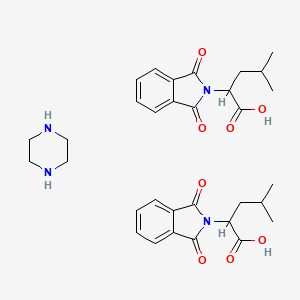
![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
